N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Properties
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-yliden)-4-methoxybenzamide and its derivatives have shown promising results in antimicrobial applications. For instance, a study by Desai et al. (2013) synthesized and evaluated a series of compounds related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-yliden)-4-methoxybenzamide for their in vitro antibacterial and antifungal activities. These compounds displayed significant inhibitory action against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy and Solar Cells
In the realm of photodynamic therapy and solar cell technology, derivatives of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-yliden)-4-methoxybenzamide have been explored. Kim et al. (2010) designed and developed functionalized unsymmetrical benzothiazole squaraine organic sensitizers, demonstrating their utility in solid-state dye-sensitized solar cells (SS-DSSCs) due to their intense and wider absorption band in the red/NIR wavelength region. This research highlights the potential of these compounds in photodynamic therapy for cancer treatment and their applicability in solar energy harvesting (Kim et al., 2010).
Antipsychotic Agents
The compound and its analogues have been studied for their potential as antipsychotic agents. Högberg et al. (1990) synthesized and evaluated a series of compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, for their antidopaminergic properties. These compounds showed affinity for dopamine D-2 receptors, suggesting potential use in treating psychiatric disorders (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antitumor Screening
Another aspect of research on these compounds involves antitumor screening. Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines. This demonstrates the potential of these compounds as therapeutic agents in cancer treatment (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not explicitly mentioned in the search results.
Safety and Hazards
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQOVSBCXCCRAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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